Product packaging for 6-(Naphthalen-2-yl)pyridin-2-ol(Cat. No.:CAS No. 139082-43-2)

6-(Naphthalen-2-yl)pyridin-2-ol

Cat. No.: B6367286
CAS No.: 139082-43-2
M. Wt: 221.25 g/mol
InChI Key: GMYODUIQLNUXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridin-2-ol Scaffolds in Organic Chemistry

Pyridin-2-ol and its tautomer, 2-pyridone, are heterocyclic compounds of significant interest in organic and medicinal chemistry. iipseries.org The 2-pyridone core is a structural motif found in numerous natural products and displays a wide range of biological activities, including anticancer and antiviral properties. iipseries.org This scaffold serves as a versatile building block in organic synthesis due to its capacity to undergo various chemical transformations. iipseries.org Its importance is underscored by its presence in over 7,000 existing drug molecules and its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govsemanticscholar.org The development of efficient synthetic methods to access and functionalize pyridin-2-ol scaffolds is a key area of research, enabling their incorporation into drug discovery programs and their application in materials science. iipseries.org

Structural Context of 6-(Naphthalen-2-yl)pyridin-2-ol within Hybrid Heteroaromatic Systems

The compound this compound is a hybrid system that covalently links the electron-rich naphthalene (B1677914) moiety to the pyridin-2-ol core. This conjugation creates a larger, more delocalized π-electron system that encompasses both aromatic and heteroaromatic rings. The specific linkage at the 6-position of the pyridin-2-ol ring and the 2-position of the naphthalene ring defines the specific spatial and electronic relationship between the two components. This structural arrangement is expected to influence the molecule's photophysical properties, such as its absorption and emission spectra, as well as its potential for intermolecular interactions. The planarity of the molecule, influenced by the dihedral angle between the pyridinyl and naphthalenyl rings, will play a significant role in its solid-state packing and, consequently, its material properties.

Overview of Current Research Trajectories for Pyridin-2-ol-Naphthalene Conjugates

Current research into molecules that conjugate pyridin-2-ol and naphthalene moieties is often directed towards the development of novel functional materials. The combination of a fluorescent naphthalene unit with a versatile pyridin-2-ol scaffold that can act as a ligand for metal ions opens up possibilities for creating new fluorescent sensors and probes. The extended π-system in these conjugates also makes them candidates for investigation as organic semiconductors or components in organic light-emitting diodes (OLEDs). Furthermore, the biological activities associated with the pyridin-2-ol scaffold suggest that these hybrid molecules could be explored for their potential as therapeutic agents, where the naphthalene moiety could modulate activity through enhanced binding interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B6367286 6-(Naphthalen-2-yl)pyridin-2-ol CAS No. 139082-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-7-3-6-14(16-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYODUIQLNUXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682872
Record name 6-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139082-43-2
Record name 6-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Naphthalen 2 Yl Pyridin 2 Ol and Its Analogs

Direct Synthetic Routes to 6-(Naphthalen-2-yl)pyridin-2-ol

Direct synthesis of this compound, a specific polysubstituted pyridine (B92270), often employs multi-component reactions that build the heterocyclic ring system with the desired substituents in a convergent manner.

Strategies for Carbon-Carbon Bond Formation at the C6 Position of Pyridin-2-ol

The crucial step in synthesizing this compound is the formation of the carbon-carbon bond between the pyridine ring's C6 position and the naphthalene (B1677914) ring. This is often achieved through reactions that construct the pyridin-2-one ring with the naphthalene group already in place.

One prominent method involves the reaction of a β-ketoester with an aldehyde and a source of ammonia (B1221849), a classic approach known as the Hantzsch pyridine synthesis. chemtube3d.comyoutube.com In the context of this compound, this would involve naphthaldehyde as the aldehyde component. The initial product is a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. youtube.com

Another strategy utilizes the proclivity of 2-chloropyridine (B119429) derivatives to react with nucleophiles. For instance, 2-chloro-6-(naphthalen-1-yl)nicotinonitrile can be synthesized and subsequently undergo further transformations. nih.gov While this example illustrates the introduction of a naphthalene group at the C6 position, further steps would be required to convert the nitrile and chloro substituents to the desired hydroxyl group.

A Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenol, can also be employed to synthesize related structures. For example, β-naphthol, various heteroaryl aldehydes, and 2-aminobenzothiazole (B30445) can react to form complex molecules with a naphthalene moiety. tandfonline.com This highlights a versatile approach to constructing carbon-carbon bonds adjacent to a hydroxyl group on a naphthalene ring, which could be adapted for pyridin-2-ol synthesis.

Precursor Design and Functional Group Interconversions

The design of precursors is critical for the successful synthesis of this compound. Functional group interconversions (FGI) are essential for transforming initial products into the final target molecule. numberanalytics.comyoutube.com

For instance, a common precursor for the pyridin-2-ol moiety is a 1,5-dicarbonyl compound, which can cyclize with ammonia to form a dihydropyridine intermediate. youtube.com Subsequent oxidation yields the pyridin-2-one ring. The naphthalene group would need to be incorporated into one of the carbonyl precursors.

The synthesis of nicotinonitrile derivatives, such as 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a good example of precursor design. nih.gov These compounds can be synthesized through multicomponent reactions and then serve as scaffolds for further modifications. The cyano group and other substituents can be manipulated through various chemical reactions to achieve the desired final product.

Functional group interconversions are also key in modifying the pyridine ring after its formation. For example, a chloro group at the 2-position can be hydrolyzed to a hydroxyl group, or an amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. These transformations are fundamental in organic synthesis. ub.edu

General Approaches for Pyridin-2-ol and Naphthalene-Substituted Pyridine Synthesis

Broader synthetic strategies for pyridin-2-ols and naphthalene-substituted pyridines provide a toolbox for constructing the target molecule and its analogs.

Cyclization Reactions

Cyclization reactions are the cornerstone of heterocyclic synthesis, including the formation of the pyridin-2-ol ring.

The Hantzsch pyridine synthesis is a versatile and widely used method for constructing pyridine rings. chemtube3d.comacsgcipr.org It is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and ammonia. chemtube3d.com This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. chemtube3d.comyoutube.com

The mechanism involves an initial aldol (B89426) condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. youtube.com The second equivalent of the β-ketoester reacts with ammonia to form an enamine. chemtube3d.com These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine. youtube.com

ReactantsProductKey Features
Aldehyde, 2x β-ketoester, Ammonia1,4-DihydropyridineFour-component reaction, subsequent oxidation required. chemtube3d.com
Naphthaldehyde, β-ketoester, AmmoniaNaphthalene-substituted dihydropyridineIntroduces naphthalene moiety at C4.

Electrophilic cyclization represents another powerful tool for the synthesis of heterocyclic compounds. While specific examples directly leading to this compound are not prevalent in the provided context, the general principles can be applied. These strategies often involve the intramolecular cyclization of a linear precursor containing both a nucleophilic and an electrophilic center.

For instance, the synthesis of pyrazole-based inhibitors has been achieved through the reaction of α-chloro amides with a pyrazole (B372694) thiol, demonstrating the formation of a new ring through nucleophilic attack. nih.gov Although this example leads to a different heterocycle, the underlying principle of intramolecular or intermolecular cyclization driven by electrophilic and nucleophilic partners is broadly applicable.

The synthesis of various heterocyclic systems, including those with naphthalene moieties, often relies on the strategic combination of building blocks and the careful orchestration of cyclization reactions. nih.govrsc.org

Base-Mediated Cyclization and Rearrangement

Base-mediated reactions provide a fundamental approach to the synthesis of pyridin-2-one rings. These methods often involve the cyclization of acyclic precursors, where the base promotes intramolecular condensation or rearrangement.

One established strategy involves the condensation of a β-ketoester with an enamine, followed by cyclization. While direct synthesis of this compound via this specific route is not extensively documented, the general principle is widely applied. For instance, the Boekelheide rearrangement, a reaction of 2-alkyl pyridine N-oxides with anhydrides, leads to pyridyl carbinols and can be a precursor step in more complex syntheses. acs.org More directly, photochemical valence isomerization of pyridine N-oxides can yield 3-hydroxypyridines, which can then be further functionalized. acs.org This "oxygen-walking" tactic allows for the installation of a hydroxyl group at a different position on the pyridine ring, which could then potentially be used as a handle in subsequent cross-coupling reactions to introduce the naphthyl group. acs.org

Another relevant base-mediated approach is the condensation of aldehydes and ketones with active methylene (B1212753) compounds in the presence of a base catalyst like piperidine (B6355638). nih.govmdpi.com For example, the synthesis of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is achieved through a one-pot multicomponent reaction of 1-(naphthalen-1-yl)ethanone, an appropriate aldehyde, and ethyl cyanoacetate (B8463686) with ammonium (B1175870) acetate (B1210297) and piperidine. nih.gov This highlights a versatile method for constructing highly substituted pyridin-2-one cores.

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of 6-arylpyridin-2-ol derivatives. These methods allow for the direct formation of the key carbon-carbon bond between the pyridine and naphthalene moieties.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Suzuki-Miyaura and Stille couplings being particularly prominent for C-C bond formation. mdpi.commit.edu The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is highly effective for synthesizing biaryl compounds. In the context of this compound synthesis, this would typically involve coupling 6-halopyridin-2-ol with naphthalene-2-boronic acid or, conversely, 2-hydroxypyridine-6-boronic acid with 2-bromonaphthalene.

The synthesis of various naphthalene sulfonamide derivatives has been achieved using palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor, demonstrating the utility of this approach for creating diverse libraries of naphthalene-containing compounds. Similarly, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides with bifunctional nucleophiles have been explored, showcasing the versatility of palladium in constructing complex heterocyclic systems. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Aryl-Heterocycle Synthesis

Catalyst/LigandReactantsProduct TypeYield (%)Reference
(Ph₃P)₂PdCl₂2-indenylboronic acid, 9-bromoanthracene9-(2-indenyl)anthracene~75 mdpi.com
Pd(OAc)₂ / Xantphos2-iodobromobenzene, 2-aminoethanolAmide alcoholHigh mdpi.com
Pd catalystBromo-naphthalene precursor, various coupling partnersNaphthalene sulfonamides0.2-10 µM (IC₅₀)
Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical yet effective alternative for forming C-aryl bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. The synthesis of pyridines through copper-catalyzed oxidative sp³ C-H coupling of oxime acetates with toluene (B28343) derivatives has been reported as an efficient method.

Table 2: Examples of Copper-Catalyzed Reactions in Heterocyclic Synthesis

Catalyst SystemReaction TypeSubstratesProduct ClassReference
Copper catalystOxidative CouplingOxime acetates, Toluene derivativesPolysubstituted Pyridines
Copper(II) complexesOlefin AziridinationStyrene, PhINTsAziridines acs.org
Copper(I) catalyst[3 + 2] CyclizationPyridines, AlkenyldiazoacetatesIndolizine derivatives acs.org
Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. mdpi.comresearchgate.net Nickel complexes can mediate the cyclization of alkynes and nitriles to form pyridines at ambient temperatures. This methodology offers a mild and general route for preparing substituted pyridines.

Nickel-catalyzed C-C cross-coupling reactions, often employing terpyridine ligands, have been extensively studied, revealing complex mechanistic pathways involving various nickel oxidation states. mdpi.com These reactions are effective for both aryl-aryl and alkyl-alkyl couplings. The enantioselective arylation of pyridine using nickel catalysis provides a direct method to create chiral dihydropyridine products, which can be further elaborated. researchgate.net This demonstrates the potential for nickel catalysts to construct complex, functionalized pyridine rings.

Table 3: Examples of Nickel-Catalyzed Pyridine Synthesis

Catalyst/LigandReaction TypeSubstratesProduct ClassReference
Ni/imidazolyidene complexesCyclizationDiynes, NitrilesPyridines
[Ni(tpy)Br₂]C-C Cross-CouplingAryl halides, Alkyl halidesCoupled products mdpi.comresearchgate.net
Nickel/chiral ligandEnantioselective ArylationPyridine, Arylating agent2-Aryl-1,2-dihydropyridines researchgate.net
Other Transition Metal-Catalyzed Approaches

Beyond palladium, copper, and nickel, other transition metals also find application in the synthesis of pyridinyl compounds. For instance, rhodium, iridium, and gold complexes can catalyze various transformations leading to heterocyclic structures. The synthesis of chiral 2-arylethylamines, for example, has been achieved through various transition metal-catalyzed reactions, including asymmetric hydrogenation and ring-opening reactions. nih.gov While not a direct synthesis of this compound, these methods highlight the broad utility of transition metal catalysis in constructing molecules with aryl-heterocycle linkages.

Condensation Reactions

Condensation reactions are a classical and straightforward approach for the formation of the pyridin-2-one ring system. These reactions typically involve the cyclization of one or more acyclic precursors.

A prominent example is the one-pot multicomponent synthesis of 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov This reaction proceeds by the condensation of an aldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate in the presence of ammonium acetate and piperidine. The resulting nicotinonitrile derivatives can then be used as synthons for further chemical transformations. This method is highly efficient and allows for the rapid generation of structurally diverse pyridin-2-ones.

Similarly, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine. mdpi.com These examples underscore the power of condensation reactions to build complex heterocyclic scaffolds from simple starting materials.

Table 4: Examples of Condensation Reactions for Pyridinone Synthesis

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
4-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, ethyl cyanoacetateAmmonium acetate, piperidine, ethanol4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHigh nih.gov
Thiophene-2-carboxaldehyde, 1-(naphthalen-1-yl)ethanone, ethyl cyanoacetateAmmonium acetate, piperidine, ethanol6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile81 nih.gov
4-aminonicotinaldehyde, malonamidePiperidine, ethanol1,6-naphthyridin-2(1H)-one- mdpi.com
Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst. wikipedia.org This reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org It is a fundamental step in several named reactions that produce heterocyclic systems, including the Hantzsch pyridine synthesis. wikipedia.org

The synthesis of pyridin-2-one derivatives often employs a Knoevenagel condensation. This approach typically involves the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile, ethyl cyanoacetate, or cyanoacetamide, catalyzed by a weak base like piperidine or pyridine. nih.gov The resulting intermediate can then undergo cyclization to form the pyridin-2-one ring.

A variation known as the Doebner modification uses pyridine as a solvent and involves a reactant with a carboxylic acid group, such as malonic acid. wikipedia.orgorganic-chemistry.org This modification is often followed by a decarboxylation step. organic-chemistry.orgyoutube.com For the synthesis of naphthalenyl-substituted pyridinones, a naphthaldehyde would serve as the carbonyl component.

Catalyst/Solvent SystemReactant TypeKey FeatureReference
Piperidine/EthanolAldehyde + Active MethyleneStandard basic catalysis wikipedia.org
Pyridine/DMFAldehyde + Active MethyleneAlternative solvent system
PyridineAldehyde + Malonic AcidDoebner modification with decarboxylation wikipedia.orgorganic-chemistry.org
Claisen Condensation Routes

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules or one ester and another carbonyl compound, conducted in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com The product of a classic Claisen condensation is a β-keto ester. libretexts.org This reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has acidic α-protons, thus requiring a stoichiometric amount of base. wikipedia.orglibretexts.org

In the context of synthesizing substituted pyridin-2-ones, a crossed Claisen condensation is particularly useful. This involves reacting an ester enolate with a different, often non-enolizable, ester. masterorganicchemistry.com A specific application is the diethylzinc-mediated crossed Claisen condensation to construct functionalized keto-dioxinones, which serve as precursors for 6-substituted-4-hydroxy-2-pyridinones. organic-chemistry.org Another synthetic route involves a Claisen condensation of a suitable starting material, like ethyl 2-cyclopentanone carboxylate, with diethyl malonate, which is then followed by an intramolecular cyclization to create the pyridinone core structure. acs.org

Reaction TypeKey ReagentsIntermediate/ProductReference
Crossed ClaisenEster + Different Ester + Strong Baseβ-keto ester masterorganicchemistry.com
Diethylzinc Mediated Crossed ClaisenN/AFunctionalized keto-dioxinones organic-chemistry.org
Intramolecular Claisen (Dieckmann)Diester + Base5- or 6-membered cyclic β-keto ester masterorganicchemistry.com
Condensation/CyclizationEthyl 2-cyclopentanone carboxylate + Diethyl malonatePyridinone core acs.org
Mannich Condensation Analogues

The Mannich reaction is a three-component condensation that involves the aminoalkylation of a compound with an acidic α-proton. wikipedia.orgorganic-chemistry.org The reactants are typically a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. adichemistry.comchemistrysteps.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl product, known as a Mannich base. wikipedia.orgchemistrysteps.com

While direct synthesis of the core this compound via a Mannich reaction is not commonly cited, the reaction is used to create structural analogues and functionalized precursors. The acidic α-protons on compounds like α-alkyl-pyridines make them suitable substrates for the Mannich reaction. adichemistry.com This allows for the introduction of aminoalkyl groups onto a pre-existing pyridine or pyridone ring structure. Asymmetric Mannich reactions, often catalyzed by chiral organocatalysts like proline or Cinchona alkaloids, are powerful tools for the stereoselective synthesis of chiral nitrogen-containing molecules. wikipedia.orgbuchler-gmbh.com

Reaction ComponentsKey IntermediateProduct TypeReference
Aldehyde + Amine + Active Hydrogen CompoundIminium ionβ-amino-carbonyl (Mannich base) wikipedia.orgchemistrysteps.com
Formaldehyde + Dimethylamine + KetoneEschenmoser's salt (precursor)β-dimethylaminoketone adichemistry.com
Aldehyde + Amine + α-Alkyl-pyridineIminium ionFunctionalized pyridine adichemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical method for functionalizing pyridine rings. Pyridine is an electron-deficient heterocycle, making it more susceptible to nucleophilic attack than benzene (B151609). youtube.com This reactivity is enhanced at the C2 (ortho) and C4 (para) positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.comyoutube.com

The synthesis of substituted pyridin-2-ols and their analogs frequently employs SNAr, where a leaving group on the pyridine ring, typically a halogen, is displaced by a nucleophile. quimicaorganica.org The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the nucleophile. For instance, reactions of 2-halopyridines with certain nucleophiles show reactivity trends of F > Cl > Br > I, suggesting the rate-determining step can vary. sci-hub.se A common strategy involves the chlorination of a pyridinone core, followed by nucleophilic substitution with various amines to furnish a library of derivatives. acs.org Similarly, a methoxy (B1213986) group can be introduced by reacting a chlorinated nitropyridine with sodium methoxide. nih.gov

SubstrateNucleophileConditionsProductReference
2-HalopyridinePhSNa, MeSNa, PhCH₂OH, PhONaMicrowave irradiation2-Substituted pyridine sci-hub.se
Chlorinated pyridinonePrimary/Secondary aminesN/A4-Amino-substituted pyridinones acs.org
4-Chloro-3-nitropyridine derivativeSodium methoxideN/A4-Methoxy-substituted pyridine nih.gov
Pyridine N-OxideGrignard reagentsAcetic anhydride (B1165640) or DMF2-Substituted pyridine or N-oxide organic-chemistry.org

Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. rsc.org

The synthesis of substituted pyridines, including pyridin-2-one analogs, is well-suited to MCR approaches. A notable example is a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov This method has been successfully used to prepare novel pyridines, including an instance where 1-acetylnaphthalene was used as the acetophenone derivative, demonstrating a direct route to naphthalenyl-substituted pyridines. nih.gov Another powerful MCR is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, which has become an efficient method for assembling multi-substituted pyridine rings. rsc.org These MCRs provide access to a diverse range of substitution patterns that are otherwise difficult to achieve. nih.gov

Reaction TypeComponentsCatalystKey AdvantageReference
4-ComponentAldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateNone (thermal or MW)High efficiency, short reaction time nih.gov
[2+2+2] Cycloaddition2x Alkyne + NitrileCobalt complexDirect access to multi-substituted pyridines rsc.org
3-ComponentYlidenemalononitrile, Sulfur electrophile, Primary amineN/AFluorescent cyclic-amidines/amino-pyridines nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. Key aspects include the use of alternative energy sources, solvent-free conditions, and atom-economical reactions. nih.govrsc.org

The synthesis of pyridine derivatives has benefited significantly from the application of green chemistry. Microwave irradiation, for example, has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridines via both multi-component reactions and nucleophilic aromatic substitutions. sci-hub.senih.gov A one-pot, four-component synthesis of novel pyridines under microwave irradiation was achieved in 2-7 minutes with yields of 82-94%. nih.gov Similarly, SNAr reactions on halopyridines that required long reaction times under conventional heating were completed in minutes using microwaves. sci-hub.se

Other green approaches include solvent- and halide-free methods, such as the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org Furthermore, visible-light-driven photocatalysis using organic dyes like eosin (B541160) Y represents an environmentally benign method for the aerobic oxidation of precursor molecules to yield substituted pyrimidines and other heterocycles. rsc.org

Green TechniqueReaction TypeAdvantageReference
Microwave IrradiationFour-component synthesisShorter reaction time (2-7 min), high yields (82-94%) nih.gov
Microwave IrradiationNucleophilic Aromatic SubstitutionDramatically decreased reaction times sci-hub.se
Solvent- and Halide-FreeC-H functionalization of Pyridine N-oxidesAtom-economical, avoids hazardous solvents/reagents rsc.org
Visible-Light PhotocatalysisAerobic oxidationUses light and air, avoids harsh oxidants rsc.org

Purification and Isolation Techniques for Synthesized Compounds

The successful synthesis of this compound and its analogs requires effective purification and isolation techniques to separate the desired product from unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and volatility.

A widely used and versatile technique is column chromatography on silica (B1680970) gel. nih.govpubcompare.aiclockss.org A range of solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) or petroleum ether (PE) and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM) with methanol (B129727) (MeOH), are employed to elute the components based on their polarity. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Other common purification steps include:

Extraction: Separating the product from an aqueous solution into an immiscible organic solvent (e.g., EtOAc, Et₂O). The organic layers are often washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like Na₂SO₄ or MgSO₄. pubcompare.aiclockss.org

Filtration: Removing solid impurities or catalysts (like Pd/C or PtO₂) from the reaction mixture. Celite is often used as a filter aid. pubcompare.ai

Concentration: Removing the solvent under reduced pressure (in vacuo) using a rotary evaporator. pubcompare.aiclockss.org

Recrystallization/Precipitation: Purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out. In other cases, adding a non-solvent or changing the pH can induce precipitation of the product. youtube.compubcompare.ai

Distillation: For volatile pyridine compounds, distillation after reaction with an alkali metal compound can be an effective purification method. google.com

Supercritical Fluid Extraction: An advanced technique using supercritical carbon dioxide has been shown to effectively extract pyridine and its derivatives from aqueous solutions. google.com

TechniquePurposeTypical Reagents/MaterialsReference
Column ChromatographySeparation by polaritySilica gel, Hexane/EtOAc, DCM/MeOH nih.govpubcompare.ai
ExtractionPhase separationEtOAc, Brine, Na₂SO₄ pubcompare.aiclockss.org
FiltrationRemoval of solidsCelite, Filter paper pubcompare.ai
Precipitation/RecrystallizationPurification of solidsAppropriate solvent system, acid/base youtube.compubcompare.ai
DistillationPurification of volatile liquidsAlkali metal compounds google.com
Supercritical Fluid ExtractionExtraction from aqueous phaseSupercritical CO₂ google.com

Advanced Spectroscopic and Structural Characterization of 6 Naphthalen 2 Yl Pyridin 2 Ol

Mass Spectrometry

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. For 6-(Naphthalen-2-yl)pyridin-2-ol, the molecular formula is C₁₅H₁₁NO. The theoretical exact mass, or monoisotopic mass, calculated for this formula is 221.08406 Da. This value is a critical benchmark for confirming the identity of the compound in a sample, as HR-MS instruments can measure mass-to-charge ratios to within a few parts per million, distinguishing the compound from others with the same nominal mass but different elemental compositions.

Table 1: HR-MS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₁NO
Theoretical Exact Mass221.08406 Da
Nominal Mass221 Da

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, primarily showing the molecular ion and its common adducts. In positive ion mode ESI-MS, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of approximately 222.0918.

Analysis of the closely related analogue, 6-(naphthalen-2-yl)pyridin-2-amine (B1422306) (C₁₅H₁₂N₂), shows predicted adducts that can be used to infer the behavior of the target compound. Given its structure, this compound would be expected to form similar adducts in an ESI source.

Table 2: Predicted ESI-MS Adducts for this compound

AdductPredicted m/zIon Type
[M+H]⁺~222.09Protonated Molecule
[M+Na]⁺~244.07Sodium Adduct
[M+K]⁺~260.05Potassium Adduct
[2M+H]⁺~443.18Protonated Dimer

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of light with the molecule, providing insight into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by its constituent chromophores: the naphthalene (B1677914) ring system and the pyridin-2-ol/pyridone moiety. The naphthalene unit is known for its strong absorptions in the ultraviolet region. 2-Naphthalenol, a fragment of the target molecule, exhibits absorption maxima around 280 nm and 320-330 nm. The pyridin-2-ol/pyridone system also absorbs in the UV region. The conjugation between these two systems in the final molecule is expected to lead to a red-shift (bathochromic shift) in the absorption bands compared to the individual components, resulting in absorption at longer wavelengths. While specific experimental data for the compound is not available, the table below outlines the expected absorption regions based on its structure.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Associated Transition
Not Reported~280-350 nmπ → π*

Fluorescence Spectroscopy and Luminescence Properties

The luminescence of this compound is anticipated to be dominated by the properties of the naphthalene group, a well-known fluorophore.

Naphthalene and its derivatives typically exhibit strong fluorescence from the monomeric, locally excited state. This emission is characterized by a structured spectrum. At higher concentrations or in specific aggregate states, planar aromatic molecules like naphthalene can form "excimers" (excited-state dimers). Excimer emission is characterized by a broad, structureless, and significantly red-shifted emission band compared to the monomer fluorescence. This phenomenon arises from the interaction of an excited molecule with a ground-state molecule. While the planar structure of the naphthalene moiety in this compound makes excimer formation plausible under appropriate conditions (e.g., high concentration in solution or in the solid state), no specific studies documenting this behavior for this compound have been reported.

Table 4: Expected Luminescence Properties of this compound

Emission TypeExpected WavelengthCharacteristics
Monomer FluorescenceNot ReportedStructured, shorter wavelength
Excimer FluorescenceNot ReportedBroad, structureless, red-shifted
Time-Resolved Fluorescence Analysis

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time following excitation by a short pulse of light, researchers can determine fluorescence lifetimes, identify different fluorescent species in a sample, and understand processes such as energy transfer and quenching.

For a molecule like this compound, which contains a fluorescent naphthalene moiety, time-resolved fluorescence analysis could provide significant insights into its photophysical behavior. Such a study would reveal the characteristic fluorescence lifetime of the compound, offering information about the efficiency of its radiative and non-radiative decay pathways. However, a thorough search of scientific literature and databases reveals no specific time-resolved fluorescence data for this compound.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern, from which the arrangement of atoms can be deduced.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's solid-state structure. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. This information is crucial for understanding the relationship between structure and physical properties.

Despite the importance of this technique, no published crystal structure for this compound is available. While crystal structures for related compounds, such as those containing a naphthalen-2-ol or a substituted pyridine (B92270) core, have been reported, this specific data for the title compound remains elusive. researchgate.netlibretexts.org

Powder X-ray Diffraction for Crystalline Nature

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. wikipedia.org The technique is essential for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid.

An analysis of the PXRD pattern for this compound would confirm its crystalline nature and could be used to identify its specific polymorphic form, if any exist. However, no experimental powder diffraction patterns for this compound have been reported in the reviewed literature.

Thermal Analysis

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. They are critical for determining the thermal stability, melting point, and phase transitions of a material.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the loss of volatiles like water or solvents. For this compound, a TGA curve would indicate the temperature at which it begins to decompose, providing a measure of its thermal robustness. At present, no specific TGA data for this compound has been published.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is widely used to determine thermal transitions such as melting point, glass transitions, and solid-solid phase transitions. A DSC thermogram for this compound would precisely identify its melting temperature and the enthalpy of fusion, providing key data on its purity and crystalline perfection. As with the other analytical methods, there is no specific DSC data available for this compound in the scientific literature.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of new synthetic compounds, providing crucial information about their elemental composition. This process determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a molecule. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a primary indicator of the sample's purity and confirms that the desired molecular structure has been obtained.

For the compound this compound, the molecular formula is C₁₅H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated. The experimental values, obtained from laboratory analysis of a synthesized sample, are then compared to these theoretical percentages.

The detailed research findings from elemental analysis are presented in the data table below. The close agreement between the calculated and found values would typically confirm the empirical formula and high purity of the synthesized this compound.

Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)81.43Data not available in search results
Hydrogen (H)5.01Data not available in search results
Nitrogen (N)6.33Data not available in search results

Computational and Theoretical Investigations of 6 Naphthalen 2 Yl Pyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular properties at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational expense, making it a suitable approach for studying complex organic molecules like 6-(naphthalen-2-yl)pyridin-2-ol.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, a key aspect of this analysis would be the exploration of its conformational landscape, particularly the rotational barrier between the naphthalene (B1677914) and pyridine (B92270) rings. The most stable conformer, or the global minimum, would then be used for subsequent calculations.

Illustrative Data Table for Optimized Geometric Parameters of this compound (Hypothetical)

ParameterBond/AngleCalculated Value
Bond LengthC-C (inter-ring)1.48 Å
Bond LengthC-O1.35 Å
Bond AngleC-C-C (inter-ring)121.5°
Dihedral AngleN-C-C-C (inter-ring)35.0°

DFT calculations can be used to predict spectroscopic data, which is invaluable for the structural elucidation of new compounds.

NMR Chemical Shifts: The theoretical calculation of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra.

Vibrational Frequencies: DFT can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Comparing the theoretical and experimental spectra helps in the identification of characteristic functional groups.

Illustrative Data Table for Predicted Vibrational Frequencies of this compound (Hypothetical)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3550O-H stretching
ν(C=N)1625Pyridine ring stretching
ν(aromatic C-H)3100Aromatic C-H stretching

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution, with red areas indicating negative electrostatic potential (electron-rich and susceptible to electrophilic attack) and blue areas representing positive electrostatic potential (electron-poor and prone to nucleophilic attack). For this compound, the MEP map would likely highlight the nitrogen and oxygen atoms as regions of high electron density.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Illustrative Data Table for FMO Properties of this compound (Hypothetical)

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule. For this compound, NBO analysis would quantify the electron delocalization between the naphthalene and pyridine rings and provide insights into the nature of the chemical bonds.

Illustrative Data Table for NBO Analysis of this compound (Hypothetical)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)π(C=C)18.5
π(C=C)naphthylπ(C=C)pyridyl5.2
LP(N)σ*(C-C)3.1

Density Functional Theory (DFT) Studies

Photophysical Mechanism Studies

The photophysical properties of this compound are of significant interest due to their potential applications in molecular sensors and optoelectronic devices. Computational studies are pivotal in unraveling the intricate mechanisms that follow the absorption of light, including excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT).

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. In this compound, the presence of a hydroxyl group on the pyridine ring in proximity to a nitrogen atom creates a potential pathway for such a transfer.

Theoretical studies on analogous systems, such as 2-(2'-hydroxyphenyl)pyrimidines, have demonstrated that the absence of fluorescence can be attributed to a rapid ESIPT process. acs.org Upon photoexcitation, a proton can transfer from the hydroxyl group to the pyridine nitrogen, forming an excited-state keto tautomer. This tautomer can then undergo non-radiative decay, quenching the fluorescence. acs.org Density functional theory (DFT) and its time-dependent counterpart (TD-DFT) are instrumental in mapping the potential energy surfaces of the ground and excited states, revealing the energetic feasibility and barriers of the proton transfer pathways. researchgate.net For instance, studies on 2-(benzo[d]thiazol-2-yl)naphthalene-1-ol derivatives utilize DFT and TD-DFT to scrutinize the ESIPT modulation by solvent polarity.

While direct computational evidence for ESIPT in this compound is not extensively documented in the reviewed literature, the structural similarity to known ESIPT-capable compounds suggests that this pathway is highly probable. acs.orgnih.gov Computational modeling would be essential to confirm the presence of a low-energy barrier for the excited-state proton transfer and to characterize the geometry and electronic structure of the resulting tautomer.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is another critical photophysical process where electronic charge is redistributed between a donor and an acceptor moiety within the same molecule upon photoexcitation. In this compound, the naphthalene group can act as an electron-donating part, while the pyridin-2-ol ring can function as an electron-accepting part, or vice versa, depending on the specific electronic transitions.

The occurrence of ICT is often associated with a significant change in the dipole moment of the molecule upon excitation, leading to a large Stokes shift in the fluorescence spectrum, particularly in polar solvents. Computational methods, specifically TD-DFT, can predict the energies and characteristics of the excited states, including the charge transfer character. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to quantify the extent of charge redistribution.

Recent research on newly synthesized naphthalene-based molecules has highlighted their twisted intramolecular charge transfer (TICT) properties, which lead to significant increases in fluorescence intensity upon binding to biomolecules. nih.gov Although not the exact same compound, these findings underscore the potential for significant ICT phenomena in naphthalene-pyridine systems. Computational modeling can elucidate the specific orbitals involved and the geometric changes, such as twisting between the naphthalene and pyridine rings, that facilitate the ICT state.

Tautomerism and Proton Transfer Dynamics

The tautomeric equilibrium between the enol (pyridin-2-ol) and keto (pyridin-2-one) forms of this compound is a fundamental aspect of its chemical behavior, influencing its reactivity and spectroscopic properties.

Theoretical Modeling of Tautomeric Forms (e.g., Enol-Keto Equilibrium)

Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers. DFT calculations can accurately predict the energies of the enol and keto forms, thereby determining the predominant tautomer in the gas phase and in different solvents.

Studies on substituted 2-hydroxypyridines have shown that while NMR spectroscopy may not always distinguish between the tautomers, computational methods can provide a clear picture of the equilibrium. researchgate.net For the related compound 2-pyridinethiol, computational studies have shown that while the thiol form is more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. A similar scenario can be anticipated for this compound, where the polarity of the solvent is expected to play a crucial role in shifting the tautomeric equilibrium.

Table 1: Theoretical Tautomer Stability (Hypothetical Data)

Tautomer Gas Phase Energy (kcal/mol) Solvated (Water) Energy (kcal/mol)
Enol Form 0.0 -2.5
Keto Form 1.5 0.0

Note: This table presents hypothetical data to illustrate the expected trend based on studies of similar compounds. Actual values for this compound would require specific DFT calculations.

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyridine or naphthalene rings can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups are generally expected to favor the keto form, while electron-donating groups may stabilize the enol form.

Computational investigations on substituted 2-hydroxypyridines have systematically explored the effect of various substituents on tautomeric preferences. researchgate.net These studies correlate the calculated energies with experimentally observed trends, providing a predictive framework. For this compound, the large, aromatic naphthalene substituent's electronic influence on the pyridine ring is a key factor. DFT calculations can quantify this effect by comparing the relative energies of the tautomers with and without the naphthalene group, or with different substituents on the naphthalene ring.

Aromaticity Analysis (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)

Aromaticity is a key concept in understanding the stability and reactivity of this compound. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational method to quantify the aromatic character of cyclic systems based on their bond lengths.

A HOMA analysis of this compound would involve calculating the optimized geometry of the molecule using DFT and then applying the HOMA formula to the pyridine and naphthalene rings separately. This would provide a quantitative measure of their aromaticity, which can be compared to ideal aromatic systems like benzene (B151609) (HOMA = 1).

While a specific HOMA analysis for this compound was not found in the searched literature, studies on related heterocyclic systems often employ this method. For instance, in the tautomerism of 2-pyridinethiol, nucleus-independent chemical shifts (NICS), another measure of aromaticity, indicated that the thiol form is aromatic, while the thione form is not. A similar trend would be expected for the enol and keto forms of this compound.

Table 2: Predicted HOMA and NICS Values for Tautomers (Hypothetical Data)

Ring Tautomeric Form Predicted HOMA Value Predicted NICS(1) (ppm)
Pyridine Enol ~0.8-0.9 Negative (Aromatic)
Pyridine Keto ~0.4-0.6 Positive (Anti-aromatic) or near zero
Naphthalene Both ~0.9 Negative (Aromatic)

Note: This table presents hypothetical data based on general principles of aromaticity and findings for similar compounds. Specific calculations are needed for accurate values for this compound.

Nonlinear Optical (NLO) Properties

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies detailing the nonlinear optical (NLO) properties of this compound. Theoretical calculations, such as those employing Density Functional Theory (DFT) to determine properties like polarizability (α) and first-order hyperpolarizability (β), have not been reported for this compound.

Such studies are crucial for evaluating a molecule's potential in optoelectronic applications, where materials with high NLO responses are sought after. The investigation of NLO properties typically involves calculating the molecule's response to an external electric field. Key parameters that would be determined in such a study include:

PropertySymbolDescription
Dipole MomentµA measure of the separation of positive and negative electrical charges within a molecule.
PolarizabilityαThe tendency of a molecule's electron cloud to be distorted by an external electric field.
First-Order HyperpolarizabilityβA measure of the second-order nonlinear optical response of a molecule.

Without dedicated computational studies, the NLO characteristics of this compound remain undetermined.

Molecular Docking Studies

Similarly, there is a lack of published research on the molecular docking of this compound with any specific biomolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and for understanding the potential biological activity of a compound.

A typical molecular docking study would involve:

Target Selection: Identifying a specific protein or biomolecule of interest.

Computational Docking: Using software to predict the binding mode and affinity of this compound to the target's active site.

Analysis of Interactions: Examining the binding energy (often in kcal/mol) and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the compound and the amino acid residues of the protein.

The results of such a study would typically be presented in a table format, outlining the binding affinity and the key interacting residues.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Not DeterminedNot DeterminedNot Determined

As no such studies have been performed or published for this compound, its potential binding interactions with biomolecules remain speculative. Further computational research is required to elucidate its NLO properties and its potential as a ligand for biological targets.

Reactivity and Reaction Mechanisms of 6 Naphthalen 2 Yl Pyridin 2 Ol Derivatives

Reaction Pathways and Transformation of Functional Groups

The functional groups of 6-(naphthalen-2-yl)pyridin-2-ol derivatives offer multiple avenues for chemical modification. The pyridin-2-ol core, existing in tautomeric equilibrium with its corresponding pyridone form, along with the naphthalene (B1677914) ring system, can be targeted for various transformations.

One common reaction pathway involves the functionalization of the pyridin-2-ol nucleus. For instance, the hydroxyl group can undergo O-alkylation or O-acylation to yield ether and ester derivatives, respectively. The nitrogen atom of the pyridine (B92270) ring can also be a site for alkylation, particularly when the compound exists in its pyridone tautomeric form.

Furthermore, the pyridin-2-ol moiety can be converted to a more reactive 2-chloropyridine (B119429) derivative. This is often achieved by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govnih.gov These chloro-derivatives serve as versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates. nih.govnih.govrsc.org

The naphthalene ring itself can undergo electrophilic substitution reactions , although the directing effects of the existing substituents will influence the position of the incoming electrophile. The presence of the pyridin-2-ol group can activate or deactivate the naphthalene ring towards electrophilic attack, depending on the reaction conditions and the specific tautomeric form present.

A notable synthetic route for a related compound, 1-[(pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, involves a one-pot, three-component domino reaction of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine. nih.gov This highlights the potential for multicomponent reactions to efficiently generate complex derivatives.

Derivatives of this compound can also be synthesized through coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents at various positions on the pyridine or naphthalene rings, provided a suitable halide or boronic acid derivative is available. nih.gov

A summary of key reaction pathways is presented in the table below:

Reaction TypeReagents/ConditionsProduct Type
O-AlkylationAlkyl halide, baseEther
O-AcylationAcyl chloride, baseEster
ChlorinationPOCl₃2-Chloropyridine derivative
Nucleophilic SubstitutionNucleophile (e.g., amine, alkoxide)Substituted pyridine
Multicomponent ReactionAldehyde, amineComplex substituted naphthalen-2-ol
Suzuki-Miyaura CouplingPd catalyst, boronic acid, baseAryl-substituted derivative

This table provides a generalized overview of reaction pathways.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. For instance, the conversion of the pyridin-2-ol to the 2-chloropyridine derivative with POCl₃ likely proceeds through an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of a chloride ion to displace the phosphate (B84403) leaving group.

The kinetics and mechanism of substitution reactions at the pyridine ring are influenced by the electronic properties of the substituents. For example, in related platinum(II) polypyridyl complexes, the rate of chloride substitution is affected by the π-acceptor properties of the polypyridyl ligand. rsc.org Increasing π-conjugation in a way that enhances the π-acceptor property of the ligand framework can increase the reactivity of the metal center towards nucleophilic attack. rsc.org While not a direct study of this compound, these findings provide insights into the electronic factors that can govern substitution reactions in similar heterocyclic systems.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms. These studies can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions. For example, in the study of naphthalenes with donor and acceptor groups, the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), plays a key role in their photophysical properties, which are related to their reactivity. mdpi.com

Acid-Base Equilibria and Protonation Behavior

The acid-base properties of this compound are primarily governed by the pyridin-2-ol moiety. This group can act as both a proton donor (from the hydroxyl group) and a proton acceptor (at the nitrogen atom). The equilibrium between the pyridin-2-ol and 2-pyridone tautomers is a key aspect of its chemistry and is influenced by factors such as solvent polarity and pH.

The pKa value, which quantifies the acidity of the hydroxyl group, is a critical parameter. For substituted pyridines, the pKa can be estimated using Hammett plots, which correlate the pKa with the electronic effects of the substituents. rsc.org The general equation pKa = 5.35 – 5.23Σσ has been used to estimate the pKa of substituted pyridinium (B92312) ions. rsc.org

The protonation and deprotonation equilibria can be studied using techniques like potentiometric titration and NMR spectroscopy. rsc.orgnih.gov The change in chemical shift upon deprotonation can be used to calculate pKa values. rsc.org Understanding these equilibria is important for processes like biotransformations and for optimizing the conditions for precipitation and purification. nih.gov

The general acid-base equilibria for a substituted pyridin-2-ol can be represented as follows:

[Substituted Pyridinium Cation] ⇌ [Substituted Pyridin-2-ol] ⇌ [Substituted Pyridin-2-olate Anion]

The relative concentrations of these species at a given pH can be determined from the pKa values. libretexts.orgyoutube.comyoutube.comyoutube.com

Redox Behavior and Electrochemistry

The redox properties of this compound and its derivatives are of interest for their potential applications in electronic materials and as antioxidants. ontosight.ainih.gov The naphthalene and pyridine ring systems can both participate in redox reactions.

Cyclic voltammetry (CV) is a common technique used to study the electrochemical behavior of such compounds. CV can reveal the oxidation and reduction potentials, providing information about the ease with which the molecule can lose or gain electrons. For related organosulfur compounds with a naphthalene core, both n- and p-type redox reactions have been observed, indicating that the molecules can be both oxidized and reduced. nih.gov

The presence of substituents can significantly influence the redox potentials. Electron-donating groups generally make oxidation easier (lower oxidation potential), while electron-withdrawing groups make it more difficult (higher oxidation potential). The redox potentials are also sensitive to the nature of the substituents and their positions on the aromatic rings. nih.gov

The redox behavior of these compounds is also relevant to their biological activity. For instance, some pyridine-substituted naphthalenes have been investigated for their antioxidant properties, which are directly related to their ability to be oxidized. ontosight.ai

A summary of the electrochemical properties of a related class of compounds, peri-dithiolo-1,8-naphthalimides, is provided below as an example of the type of data obtained from electrochemical studies.

CompoundOxidation Potential (V vs. Li/Li⁺)Reduction Potential (V vs. Li/Li⁺)
Chloro-substituted naphthalimide> 4.0~2.0
Bromo-substituted naphthalimide> 4.0~2.0

Data adapted from a study on peri-dithiolo-1,8-naphthalimides and is for illustrative purposes. nih.gov

Further research, including detailed electrochemical studies on this compound and its specific derivatives, is needed to fully elucidate their redox properties.

Coordination Chemistry of 6 Naphthalen 2 Yl Pyridin 2 Ol As a Ligand

Ligand Design Principles and Chelating Properties

There is no specific literature detailing the design principles or tested chelating properties of 6-(Naphthalen-2-yl)pyridin-2-ol.

Based on its structure, one could hypothesize its potential behavior. The molecule possesses a pyridinol core, which is known to act as a bidentate ligand. Coordination to a metal ion would likely occur through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable six-membered chelate ring. The bulky naphthalene (B1677914) substituent could influence the steric and electronic properties of the resulting metal complexes, potentially affecting their geometry, stability, and reactivity. However, without experimental data, this remains speculative.

Synthesis of Metal Complexes with this compound and its Derivatives

No published methods for the synthesis of metal complexes using this compound as a ligand were found.

Generally, the synthesis of similar metal complexes involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, would need to be optimized to isolate the desired complexes. Studies on related pyridine-based ligands have shown the formation of various metal complexes, but these methods have not been applied to this compound specifically. mdpi.com

Characterization of Metal Complexes

As no metal complexes of this compound have been reported, there is no characterization data available. The following subsections outline the standard techniques that would be used for such characterization.

Stoichiometry and Metal-to-Ligand Ratios

There is no experimental data determining the stoichiometry or metal-to-ligand ratios for complexes of this compound. Such information is typically determined through elemental analysis, mass spectrometry, and single-crystal X-ray diffraction. For analogous bidentate ligands, common stoichiometries such as 1:1 (metal:ligand) and 1:2 are often observed. nih.gov

Proposed Geometrical Structures (e.g., Octahedral)

No geometrical structures for metal complexes of this compound have been proposed or determined. The geometry of a metal complex is dependent on the coordination number of the metal ion and the nature of the ligands. For a 1:2 metal-to-ligand ratio with a bidentate ligand like this compound, a four-coordinate metal could adopt a square planar or tetrahedral geometry, while a six-coordinate metal would likely form an octahedral complex. nih.govrsc.org Spectroscopic methods (UV-Vis, IR) and X-ray crystallography are essential for determining these structures.

Magnetic Susceptibility Measurements

There are no reports on the magnetic susceptibility of metal complexes derived from this compound. Magnetic susceptibility measurements are crucial for determining the magnetic properties of transition metal complexes, which provides insight into the number of unpaired electrons and the electronic configuration of the metal center. This data helps in assigning the geometry of the complex. For instance, paramagnetic behavior would be expected for many transition metal complexes, such as those of Co(II) or Ni(II). rsc.org

Molar Conductance Studies

No molar conductance studies have been performed on complexes of this compound. Molar conductance measurements in a suitable solvent are used to determine the electrolytic nature of the complexes (i.e., whether they are ionic or neutral). This information is vital for formulating the correct structure of the complex, particularly in distinguishing between coordinated and counter-ions. rsc.org

Applications in Catalysis

While specific catalytic applications of metal complexes derived from this compound are not extensively documented in publicly available literature, the broader class of metal complexes with pyridine-based ligands has been widely explored in catalysis. These complexes are known to be effective in a variety of organic transformations.

Metal complexes involving pyridine derivatives have demonstrated significant catalytic efficacy in reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions), oxidation reactions, and various forms of heterocyclization. researchgate.netnih.gov For instance, palladium(II) complexes with functionalized pyridine ligands have been successfully employed as precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the substituents on the pyridine ring have been shown to significantly influence the catalytic activity of the corresponding metal complexes. nih.gov

Ruthenium(II) polypyridyl complexes have also been investigated as catalysts for hydride transfer reactions, such as the reduction of NAD⁺ to NADH. nih.gov This catalytic activity highlights the potential for these types of complexes to play a role in bio-mimetic and bio-orthogonal catalysis. nih.govnih.gov The catalytic cycle often involves the metal center mediating the transfer of hydride ions, a fundamental process in many biological and chemical reductions. nih.gov

The catalytic potential of such complexes often stems from the ability of the ligand to stabilize the metal center in various oxidation states and to facilitate the coordination and activation of substrates. The naphthalene group in this compound could further influence the catalytic activity through steric and electronic effects, potentially enhancing selectivity or catalyst stability.

Table 1: Examples of Catalytic Applications of Metal Complexes with Pyridine-Containing Ligands
Metal Complex SystemCatalytic ReactionReference
Palladium(II) complexes with 4-X-pyridine ligandsSuzuki-Miyaura cross-coupling nih.gov
Palladium(II) complexes with 4-X-pyridine ligandsHeck cross-coupling nih.gov
Ruthenium(II) polypyridyl complexesHydride transfer (NAD⁺ reduction) nih.gov
Cobalt and Nickel complexesHeterocyclization of acetylenes with nitriles researchgate.net

Interaction of Metal Complexes with Biological Macromolecules (e.g., DNA binding, mechanistic studies)

The interaction of metal complexes with biological macromolecules, particularly DNA, is a cornerstone of the development of new therapeutic agents. Metal complexes of ligands containing planar aromatic moieties, such as the naphthalene group in this compound, are of particular interest due to their potential to interact with DNA through intercalation. lew.ronih.gov

Studies on structurally related ligands, such as 1-(pyridin-3-yliminomethyl)-naphthalen-2-ol (HNAP), have shown that their metal complexes can bind to DNA. nih.govresearchgate.net The primary mode of interaction for many such complexes is believed to be intercalation, where the planar aromatic part of the ligand inserts itself between the base pairs of the DNA double helix. nih.govfarmaciajournal.com This interaction can lead to significant changes in the DNA structure, potentially inhibiting replication and transcription processes.

The binding of metal complexes to DNA can be studied using various spectroscopic techniques, including UV-Vis absorption spectroscopy and fluorescence spectroscopy. farmaciajournal.comeuropeanreview.org In absorption titration studies, changes in the absorbance and shifts in the wavelength of the metal complex's absorption bands upon addition of DNA can indicate the mode and strength of the interaction. farmaciajournal.com A decrease in absorbance (hypochromism) and a red or blue shift (bathochromism or hypsochromism) are often characteristic of intercalative binding. farmaciajournal.com

The strength of the interaction is quantified by the binding constant (Kb). For instance, metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone have been reported to bind strongly to Calf Thymus DNA (CT-DNA) with binding constants in the range of 10⁴ to 10⁵ L·mol⁻¹, which is comparable to that of the classic DNA intercalator ethidium (B1194527) bromide. europeanreview.orgnih.gov

Table 2: DNA Binding Data for Metal Complexes of Related Ligands
Ligand/ComplexDNA TypeBinding ModeBinding Constant (Kb) (L·mol⁻¹)Reference
Metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazoneCT-DNAIntercalation and Hydrogen Bonding10⁴ - 10⁵ europeanreview.orgnih.gov
Platinum(II) and Palladium(II) complexes with 2,6-bis(N-R-benzimidazol-2-yl)pyridineNot SpecifiedPartial Intercalation2.25 x 10⁵ - 5.01 x 10⁴ researchgate.net
Metal complexes of 1-(Pyridin-3-yliminomethyl)-naphthalen-2-ol (HNAP)ct-DNAIntercalationNot Specified nih.govresearchgate.net

The study of these interactions is crucial for the rational design of new metal-based drugs with specific biological targets.

Potential Applications in Materials Science and Chemical Sensing

Optoelectronic Materials

The electronic properties of 6-(Naphthalen-2-yl)pyridin-2-ol suggest its utility in optoelectronic materials, where the interaction of light and electricity is harnessed.

Push-pull chromophores, also known as donor-π-acceptor (D-π-A) systems, are organic molecules with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to desirable nonlinear optical (NLO) properties.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a characteristic feature of molecules with a significant change in dipole moment upon electronic excitation, such as push-pull chromophores. The intramolecular charge transfer in D-π-A systems is sensitive to the solvent environment, leading to shifts in absorption and emission spectra.

For this compound, the expected ICT from the naphthalene (B1677914) donor to the pyridin-2-ol/pyridone acceptor would result in an excited state with a larger dipole moment than the ground state. Consequently, in more polar solvents, the excited state would be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and fluorescence spectra. The extent of this shift can provide valuable information about the electronic structure of the molecule and its interactions with the surrounding medium. Studies on other push-pull systems, such as those based on iridium(III) bis-terpyridine complexes with aminobenzene donors, have demonstrated positive solvatochromism due to an ILCT excited state researchgate.net.

Molecular Switches and Proton Cranes

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. The tautomerism of the pyridin-2-ol moiety in this compound makes it a candidate for a pH-responsive molecular switch.

The pyridin-2-ol form can be deprotonated in a basic medium to form a pyridinolate anion, or the pyridine (B92270) nitrogen can be protonated in a strong acidic medium. These changes in protonation state alter the electronic structure and conformation of the molecule, leading to changes in its optical properties, such as UV-visible absorption and fluorescence. Research on 2-(2-hydroxyphenyl)pyridine derivatives, which are structurally similar to the core of this compound, has shown that pH changes can induce a switching process nih.gov.

Furthermore, the process of intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen is a key feature of hydroxypyridine systems. In the excited state, this proton transfer can be particularly efficient, leading to a dual fluorescence emission. This excited-state intramolecular proton transfer (ESIPT) is the basis for its potential use as a "proton crane," a molecule that can facilitate the transport of protons over short distances. Studies on 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine have demonstrated such intramolecular proton transfer, leading to a tautomeric form in the ground state and dual fluorescence nih.gov.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in self-assembly processes to form ordered supramolecular structures.

The key interactions that can drive the self-assembly of this molecule are:

Hydrogen Bonding: The pyridin-2-ol moiety can act as both a hydrogen bond donor (through the -OH group) and a hydrogen bond acceptor (through the nitrogen atom or the carbonyl oxygen in the pyridone tautomer). This can lead to the formation of dimers or extended one-dimensional chains.

π-π Stacking: The planar and electron-rich naphthalene ring system can interact with other aromatic systems through π-π stacking interactions. These interactions are crucial in stabilizing larger supramolecular assemblies.

The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined nanostructures, such as sheets or fibers. The self-assembly of pyridine-functionalized molecules into highly ordered monolayers on surfaces like gold has been demonstrated, with the potential for reversible protonation of the pyridine moiety nih.gov. The generation of self-assembled metallosupramolecular architectures has also been extensively studied, where the coordination preferences of metal ions and the structure of organic ligands direct the assembly process nih.gov.

Sensing Applications (e.g., pH probes, metal ion detection via fluorescence)

The sensitivity of the fluorescence properties of this compound to its local environment makes it a promising candidate for various sensing applications.

As a pH probe , the aforementioned tautomerism and protonation/deprotonation of the pyridin-2-ol group can lead to distinct changes in its fluorescence emission. This ratiometric or "turn-on"/"turn-off" fluorescence response to pH changes can be utilized for sensitive pH measurements in chemical and biological systems.

For metal ion detection , the pyridin-2-ol moiety can act as a chelating ligand for various metal ions. Upon binding to a metal ion, several photophysical processes can be affected, leading to a change in the fluorescence of the molecule. This can include:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a PET process might quench the fluorescence. Upon metal ion binding, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.

Fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone derivatives have shown a "turn-on" fluorescence response to Zn²⁺ in aqueous media at neutral pH nih.gov. Similarly, naphthol-based fluorescent receptors have been developed for the selective detection of Zn(II) ions, where the selectivity is attributed to a combination of CHEF, C=N isomerization, and π-π stacking interactions nih.gov. The structural elements of this compound are conducive to similar sensing mechanisms for various metal ions. The development of fluorescent organic nanoparticles (FONs) has also gained attention for metal ion detection due to their synthetic diversity and high sensitivity rsc.org.

Sensing Application Underlying Principle Potential Analyte Reported Analogues
pH SensingTautomerism, Protonation/DeprotonationH⁺/OH⁻2-(2-hydroxyphenyl)pyridine derivatives nih.gov
Metal Ion SensingChelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET)Zn²⁺, other transition metalsNaphthaldehyde-2-pyridinehydrazones nih.gov, Naphthol-based receptors nih.gov

Photocatalytic Applications (e.g., dye degradation)

Photocatalysis is a process where a light-absorbing material, the photocatalyst, generates reactive oxygen species (ROS) upon illumination, which can then degrade organic pollutants like dyes. While semiconductors like TiO₂ are common photocatalysts, organic molecules can also play a role, often as photosensitizers.

This compound, with its extended π-conjugated system, can absorb UV or visible light and get promoted to an excited state. This excited molecule can then transfer its energy to molecular oxygen to generate singlet oxygen (¹O₂), a highly reactive ROS, or participate in electron transfer reactions with other substrates to generate superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH). These ROS can then attack and break down dye molecules into simpler, less harmful compounds.

The photocatalytic degradation of various dyes using different photocatalytic systems is a well-researched area rsc.orgresearchgate.net. While direct photocatalytic studies on this compound are not available, the photocatalytic oxidation of naphthalene itself has been investigated, indicating the potential of the naphthalene moiety to be involved in photocatalytic processes mdpi.com. In such a system, this compound could potentially act as a photosensitizer, absorbing light and initiating the degradation process. The efficiency of dye degradation can be influenced by factors such as pH and the presence of co-catalysts mdpi.com.

Structure Activity Relationship Studies Sar in Mechanistic Contexts

Influence of Naphthalene (B1677914) Substitution on Electronic and Steric Properties

Substituents on the naphthalene ring can significantly alter the electronic properties of the entire molecule. researchgate.net Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can increase the electron density of the naphthalene system, potentially enhancing π-π stacking interactions with aromatic residues in a protein binding pocket. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, which could be favorable for interactions with electron-rich domains.

The position of these substituents is also critical. A substituent's effect is generally more pronounced when it is in a "para-like" position (e.g., positions 6 or 7 on the naphthalene ring relative to the point of attachment to the pyridine) compared to a "meta-like" position, due to more effective resonance stabilization. researchgate.net

Table 1: Predicted Effects of Naphthalene Substituents on Electronic Properties

Substituent PositionSubstituent TypePredicted Effect on Electron DensityPotential Impact on Molecular Interactions
C-6 or C-7Electron-Donating (e.g., -OH, -OCH₃)IncreaseEnhanced π-π stacking
C-6 or C-7Electron-Withdrawing (e.g., -NO₂, -CN)DecreaseFavorable for interaction with electron-rich pockets
Other PositionsVariesLocalized electronic changesMay influence solubility and steric hindrance

This table is predictive and based on general principles of organic chemistry.

Sterically, the bulky nature of the naphthalene ring can provide a significant van der Waals footprint, contributing to binding affinity. However, it can also introduce steric hindrance, potentially preventing the molecule from fitting into a constrained binding site. The strategic placement of smaller substituents on the naphthalene ring could be used to fine-tune the steric profile and optimize binding.

Impact of Pyridine (B92270) Ring Modifications on Molecular Interactions

The pyridine ring, and specifically its 2-pyridone tautomer, is a key functional component of 6-(Naphthalen-2-yl)pyridin-2-ol. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group at the 2-position can act as both a hydrogen bond donor and acceptor. nih.gov This dual functionality allows for specific and directional interactions with amino acid residues in a protein.

Modifications to the pyridine ring can have a profound impact on these interactions. For instance, shifting the position of the hydroxyl group would alter the geometry of potential hydrogen bonds. The introduction of additional substituents on the pyridine ring could modulate its electronic properties and steric profile. For example, an electron-withdrawing group on the pyridine ring would decrease the basicity of the nitrogen atom, affecting its ability to accept a hydrogen bond.

In related pyridone-containing structures, such as certain kinase inhibitors, the pyridone moiety is known to form critical hydrogen bonds with the hinge region of the enzyme's active site. nih.gov This highlights the importance of the pyridone scaffold in anchoring the molecule to its target.

Table 2: Potential Impact of Pyridine Ring Modifications

ModificationPotential Effect on Molecular InteractionsRationale
Shifting the -OH groupAltered hydrogen bonding geometryChanges the spatial orientation of H-bond donor/acceptor sites
Adding electron-withdrawing groupsDecreased H-bond acceptor strength of ring nitrogenReduces the basicity of the pyridine nitrogen
Adding bulky substituentsIntroduction of steric hindranceMay prevent optimal binding orientation
Replacing the -OH with -NH₂Altered H-bond donor/acceptor capacityAmine group has different electronic and steric properties than hydroxyl

This table is based on established principles of medicinal chemistry and SAR studies of related compounds.

Computational Insights into Enzyme Inhibition Mechanisms (non-clinical)

While specific computational studies on this compound are not widely available in the public domain, insights can be gleaned from computational analyses of structurally related molecules and general principles of enzyme inhibition. researchgate.net Molecular docking simulations are a powerful tool to predict the binding mode of a ligand within a protein's active site.

For a hypothetical enzyme target, a computational model of this compound would likely show the naphthalene moiety engaging in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues. The pyridin-2-ol portion would be predicted to form key hydrogen bonds with polar residues or the protein backbone.

The mechanism of inhibition can also be explored computationally. For instance, if the compound acts as a non-competitive inhibitor, it would be expected to bind to an allosteric site, a location distinct from the substrate binding site. nih.gov This binding event would induce a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. nih.gov Computational methods like molecular dynamics simulations could be used to explore such conformational changes.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide further insights into the electronic properties of the molecule, such as the distribution of electrostatic potential. mdpi.com This information can help to rationalize observed binding interactions and guide the design of analogues with improved properties.

Design Principles for Modulating Specific Molecular Interactions

Based on the SAR principles discussed, several design strategies can be employed to modulate the molecular interactions of this compound and its analogues.

Fine-tuning Hydrophobic Interactions: The naphthalene scaffold can be systematically modified with small alkyl or halogen substituents to optimize van der Waals and hydrophobic contacts within a binding pocket. The position of these substituents would be critical to avoid steric clashes.

Optimizing Hydrogen Bonding: The hydrogen bonding capabilities of the pyridin-2-ol headgroup can be modulated. For example, introducing substituents on the pyridine ring that alter the pKa of the hydroxyl group or the basicity of the ring nitrogen can fine-tune the strength of hydrogen bonds. Replacing the hydroxyl group with other hydrogen-bonding functionalities like an amide or a carboxylic acid could also be explored to target different residue types.

Conformational Control: The rotational freedom between the naphthalene and pyridine rings can be restricted by introducing bridging atoms or bulky groups. This can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

Improving Physicochemical Properties: Modifications to the core structure can be made to improve properties such as solubility and membrane permeability, which are crucial for a molecule's potential as a therapeutic agent. For example, the introduction of polar groups on the naphthalene ring could enhance aqueous solubility.

By systematically applying these design principles, it is possible to develop analogues of this compound with tailored affinities and selectivities for specific biological targets.

Future Research Directions and Perspectives

The unique hybrid structure of 6-(naphthalen-2-yl)pyridin-2-ol, which combines the functionalities of a naphthalene (B1677914) ring and a pyridin-2-ol moiety, positions it as a compound of significant interest for future scientific exploration. The following sections outline promising avenues for research that could unlock its full potential in various scientific and technological domains.

Q & A

Basic: What are the established synthetic routes for 6-(Naphthalen-2-yl)pyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyridin-2-ol derivatives often employs multi-component domino reactions. For example, describes a solvent-free, one-pot synthesis of a related naphthalen-2-ol derivative using nicotinaldehyde, naphthalen-2-ol, and pyrrolidine at 100°C for 5 hours, followed by reflux in ethanol . Adapting this method, substituting aldehydes with pyridin-2-ol precursors could yield the target compound. Key parameters include:

  • Temperature : Elevated temperatures (≥100°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Catalyst : Acidic or basic conditions (e.g., ethanol reflux) can stabilize intermediates and improve regioselectivity.
  • Purification : Slow evaporation of ethanol yields crystals suitable for X-ray analysis, ensuring structural confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles (e.g., N1–C4–C3 = 105.0° in ) and hydrogen-bonding networks (O1–H1···N1, 2.57 Å) to confirm stereochemistry and intermolecular interactions .
  • NMR Spectroscopy : 1H and 13C NMR identify substituent effects; pyridin-2-ol’s hydroxyl proton typically appears downfield (δ 10–12 ppm).
  • HPLC : Monitors reaction progress and purity (>95% by area normalization) .

Advanced: How do electronic effects of the pyridin-2-ol moiety influence reactivity compared to pyridin-3-ol analogs?

Methodological Answer:
The hydroxyl group at the 2-position of pyridine creates strong intramolecular hydrogen bonds (e.g., O–H···N in ), reducing nucleophilicity at the nitrogen . This contrasts with pyridin-3-ol derivatives (e.g., CAS 884500-99-6 in ), where the hydroxyl group’s position alters resonance stabilization and reactivity toward electrophiles. Comparative studies using:

  • Kinetic Assays : Monitor substitution rates with halogens or organometallic reagents.
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals to rationalize regioselectivity .

Advanced: What methodologies are recommended to assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols (e.g., ’s fluorinated pyridine derivatives tested for anti-inflammatory activity) .
  • Cellular Uptake Studies : Use radiolabeled analogs (3H/14C) to quantify membrane permeability.
  • Molecular Docking : Leverage X-ray structural data (e.g., hydrogen-bond motifs from ) to model interactions with biological targets like GPCRs or DNA .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar naphthol-pyridine hybrids?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. Compare yields from (solvent-free) vs. (1,4-dioxane) .
  • Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd(PPh3)4 in ) using design of experiments (DoE) to identify critical factors .
  • Analytical Validation : Cross-validate purity via LC-MS and differential scanning calorimetry (DSC) to exclude unaccounted impurities.

Advanced: What computational strategies can predict the solid-state packing behavior of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., π-π stacking of naphthalene rings) using CrystalClear or Mercury software .
  • Morphology Prediction : Apply Bravais-Friedel-Donnay-Harker (BFDH) models to simulate crystal habit based on X-ray data () .
  • Thermodynamic Stability : Calculate lattice energy via force-field methods (e.g., COMPASS III) to assess polymorph formation risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.